MI-463 is a small molecule inhibitor that specifically targets the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. [, , , ] This interaction is crucial for the development and progression of various cancers, particularly leukemia. [, , , ] MI-463 acts by disrupting the binding of Menin to MLL fusion proteins, thereby interfering with the aberrant gene expression driven by these fusions. [, , , ]
MI-463 is classified as a thienopyrimidine compound. It was identified through structure-based drug design efforts aimed at optimizing small molecule inhibitors that can effectively disrupt the menin-MLL fusion protein interaction. The potency and specificity of MI-463 make it a candidate for further clinical evaluation as a therapeutic agent against MLL leukemias .
The synthesis of MI-463 involves multiple steps that focus on modifying the indole ring to enhance binding affinity and pharmacological properties. Initial compounds were developed based on the structure of MI-136, which demonstrated strong binding to menin. The synthetic route involved:
The molecular structure of MI-463 has been elucidated using X-ray crystallography, confirming its binding mode within the menin pocket. Key features include:
MI-463 primarily functions through competitive inhibition of the menin-MLL interaction. Key reactions include:
The mechanism by which MI-463 exerts its therapeutic effects involves several key processes:
MI-463 exhibits several notable physical and chemical properties:
MI-463 is primarily being investigated for its role as a targeted therapy for acute leukemias associated with MLL gene translocations. Its applications include:
MLL rearrangements (MLL-r) occur when the KMT2A gene undergoes chromosomal translocations, generating fusion proteins that require menin binding for stability and functionality. These fusions recruit histone-modifying complexes to specific genomic loci, particularly the HOXA9 and MEIS1 gene clusters. Transcriptional activation of these genes induces a differentiation block in hematopoietic precursors, driving leukemogenesis [3] [4]. MLL-r leukemias account for 70–80% of infant acute leukemias and 5–10% of adult acute leukemias, characterized by rapid progression, chemotherapy resistance, and poor survival outcomes [3] [5]. The dependency of MLL fusion proteins on menin creates a therapeutic vulnerability exploitable by targeted inhibitors.
Menin, encoded by the MEN1 gene, functions as a multifunctional nuclear scaffold protein with paradoxical roles in cancer:
The menin-MLL interface involves a high-affinity interaction between menin’s central pocket and the N-terminal motif of MLL (or MLL fusion proteins). Structural studies reveal:
Table 1: Key Structural Features of the Menin-MLL Interface
Feature | Description | Functional Implication |
---|---|---|
Hydrophobic binding pocket | Deep pocket on menin surface lined with aromatic residues | Accommodates MLL’s α-helix; targeted by small molecules |
Hydrogen-bond network | 8+ H-bonds between menin and MLL peptide | Stabilizes complex; disruption reduces affinity |
Conformational flexibility | Menin undergoes induced-fit upon MLL binding | Allows allosteric inhibition |
Hotspot residues | Menin: Tyr328, Phe238, Trp341; MLL: Trp4, Ala7, Arg5 | Mutation reduces binding affinity by >100-fold |
This well-defined structural biology enabled rational design of menin-MLL inhibitors like MI-463 [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1